molecular formula C18H15N5O B5417718 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile

4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile

Cat. No. B5417718
M. Wt: 317.3 g/mol
InChI Key: CGVBUYAXRDPESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile, also known as APHN, is a novel compound that has been widely studied for its potential therapeutic applications. APHN is a chemical compound that belongs to the class of pyrazole derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. Several scientific research studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile is not fully understood, but several scientific research studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile is its potent anticancer activity against various cancer cell lines. This compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile. One of the directions is to investigate the potential use of this compound in combination therapy with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in animal models. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases besides cancer.

Synthesis Methods

The synthesis of 4-(1-allyl-1H-pyrazol-4-yl)-2-amino-6-(3-hydroxyphenyl)nicotinonitrile has been reported in several scientific research studies. One of the most common methods involves the reaction of 4-chloro-3-nitropyridine with 3-hydroxybenzaldehyde, followed by the reduction of the nitro group and the substitution of the chlorine atom with an amino group using allyl hydrazine. The resulting compound is then reacted with a cyano group to obtain this compound.

properties

IUPAC Name

2-amino-6-(3-hydroxyphenyl)-4-(1-prop-2-enylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-2-6-23-11-13(10-21-23)15-8-17(22-18(20)16(15)9-19)12-4-3-5-14(24)7-12/h2-5,7-8,10-11,24H,1,6H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVBUYAXRDPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.